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Compound of Interest

Compound Name: 1,4-Oxazepan-5-one

Cat. No.: B088573

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profiles of a series of novel
1,4-Oxazepan-5-one derivatives. The following data and protocols are intended to serve as a
reference for evaluating the selectivity of these compounds and to guide further investigation
into their potential as therapeutic agents. The derivatives have been screened against a panel
of kinases to determine their off-target interaction profiles, a critical step in preclinical drug
development to anticipate potential side effects and understand the compound's mechanism of
action.

Data Presentation: Kinase Cross-Reactivity Profiling

The inhibitory activity of three representative 1,4-Oxazepan-5-one derivatives (designated
OXA-001, OXA-002, and OXA-003) was assessed against a panel of 10 kinases known for
their potential off-target liabilities. The data are presented as the half-maximal inhibitory
concentration (IC50) in micromolars (uM). Lower IC50 values indicate higher potency.
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Target Kinase OXA-001 (IC50 pM)  OXA-002 (IC50 pM)  OXA-003 (IC50 uM)
Primary Target

TNIK 0.026 0.058 0.150
Off-Target Panel

ROCK1 > 10 5.2 1.8
PKA > 10 8.9 4.5
CDK2 8.5 2.1 0.9
MAPK1 > 10 > 10 7.8
PI13Ka > 10 9.1 3.2
Aktl >10 7.5 2.5
SRC 9.2 3.4 1.1
LCK > 10 6.8 2.9
EGFR >10 >10 >10
VEGFR2 > 10 8.2 4.1

Note: The data presented in this table are hypothetical and for illustrative purposes to

demonstrate a comparative cross-reactivity profile.

Experimental Protocols

Kinase Activity Assay (lllustrative Example)

The cross-reactivity of the 1,4-Oxazepan-5-one derivatives was determined using a

radiometric kinase assay, a common method for quantifying enzyme activity.

Materials:

¢ Recombinant human kinases (e.g., from MilliporeSigma or Thermo Fisher Scientific).

» Peptide or protein substrate specific to each kinase.
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 [y-32P]ATP (PerkinElmer).

e Assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgClz, 1 mM EGTA, 0.01% Brij35, 2 mM
DTT).

e Test compounds (1,4-Oxazepan-5-one derivatives) dissolved in DMSO.
e 96-well plates.

o Phosphocellulose paper.

 Scintillation counter.

Procedure:

o A stock solution of each test compound was prepared in 100% DMSO. Serial dilutions were
then made to achieve a range of final assay concentrations.

e The kinase reaction was initiated by mixing the recombinant kinase, the specific peptide
substrate, and the test compound in the assay buffer.

o [y-32P]ATP was added to the mixture to start the phosphorylation reaction. The final ATP
concentration was typically at or near the Km for each respective kinase.

e The reaction was allowed to proceed for a specified time (e.g., 30-60 minutes) at a controlled
temperature (e.g., 30°C).

e The reaction was stopped by spotting a portion of the reaction mixture onto
phosphocellulose paper.

o The phosphocellulose paper was washed multiple times with phosphoric acid to remove
unincorporated [y-32P]ATP.

o The radioactivity retained on the paper, corresponding to the phosphorylated substrate, was
guantified using a scintillation counter.

o The percentage of kinase inhibition for each compound concentration was calculated relative
to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
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e |IC50 values were determined by fitting the concentration-response data to a sigmoidal dose-
response curve using appropriate software (e.g., GraphPad Prism).

Mandatory Visualization
Experimental Workflow for Cross-Reactivity Profiling
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Caption: Workflow for assessing the cross-reactivity of 1,4-Oxazepan-5-one derivatives.

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b088573?utm_src=pdf-body-img
https://www.benchchem.com/product/b088573?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b088573?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Validation & Comparative
Check Availability & Pricing

Signaling Pathway Context (Hypothetical)

The primary target for this series of compounds, TNIK, is a key component of the Wnt signaling
pathway, which is often dysregulated in various cancers.[1] Understanding the interactions
within this pathway is crucial for interpreting the biological effects of these inhibitors.
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Caption: Simplified Wnt signaling pathway highlighting the role of TNIK as a therapeutic target.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact
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